N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide is a chemical compound with a molecular weight of 309.34 g/mol This compound is known for its unique structure, which includes an oxazole ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
The synthesis of N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chloride under basic conditions.
Attachment of the Acetamide Moiety: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Scientific Research Applications
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide can be compared with other similar compounds, such as:
Sulfisoxazole: Another sulfonamide with a similar structure but different substituents on the oxazole ring.
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group but different heterocyclic ring.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-8-9(2)20-13(14-8)16-21(18,19)12-6-4-11(5-7-12)15-10(3)17/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGBRLMXWWNZLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404420 |
Source
|
Record name | N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36326-07-5 |
Source
|
Record name | N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-Acetyl-N1-(4,5-dimethyloxazol-2-yl)-sulfanilamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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